molecular formula C6H9FO2 B14813824 Ethyl 2-fluorobut-2-enoate CAS No. 686-45-3

Ethyl 2-fluorobut-2-enoate

Cat. No.: B14813824
CAS No.: 686-45-3
M. Wt: 132.13 g/mol
InChI Key: QLHGLYDXAPYODR-UHFFFAOYSA-N
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Description

Ethyl 2-fluorobut-2-enoate is an organic compound with the molecular formula C6H9FO2 It is a fluorinated ester, which means it contains a fluorine atom attached to an alkene and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluorobut-2-enoate can be synthesized through several methods. One common route involves the reaction of ethyl acetoacetate with diethyl fluoromalonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluorobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-fluorobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-fluorobut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for specific targets. The ester group can undergo hydrolysis, releasing the active fluorinated moiety, which can then interact with biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-fluorobut-2-enoate is unique due to its specific structural features, such as the position of the fluorine atom and the ester group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

686-45-3

Molecular Formula

C6H9FO2

Molecular Weight

132.13 g/mol

IUPAC Name

ethyl 2-fluorobut-2-enoate

InChI

InChI=1S/C6H9FO2/c1-3-5(7)6(8)9-4-2/h3H,4H2,1-2H3

InChI Key

QLHGLYDXAPYODR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)F

Origin of Product

United States

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